molecular formula C10H16Cl2N2 B1320017 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride CAS No. 1003561-86-1

3-Pyrrolidin-2-ylmethylpyridine dihydrochloride

Cat. No.: B1320017
CAS No.: 1003561-86-1
M. Wt: 235.15 g/mol
InChI Key: SNVVKNGYBOQTCB-UHFFFAOYSA-N
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Description

3-Pyrrolidin-2-ylmethylpyridine dihydrochloride: is a chemical compound with the molecular formula C10H16Cl2N2 and a molecular weight of 235.15 g/mol . It is commonly used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride typically involves the reaction of pyridine with pyrrolidine in the presence of hydrochloric acid. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: Pyridine and pyrrolidine

    Catalysts: Hydrochloric acid

    Purification: Crystallization or recrystallization from suitable solvents

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles like sodium methoxide in methanol

Major Products Formed:

    Oxidation: Pyridine derivatives with oxidized functional groups

    Reduction: Reduced forms of the pyrrolidine ring

    Substitution: Substituted pyridine derivatives

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis
  • Employed in the synthesis of complex organic molecules

Biology:

  • Studied for its potential biological activity
  • Used in the development of bioactive compounds

Medicine:

  • Investigated for its potential therapeutic properties
  • Used in the synthesis of pharmaceutical intermediates

Industry:

  • Utilized in the production of specialty chemicals
  • Employed in the development of new materials

Mechanism of Action

The mechanism of action of 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include:

    Receptor Binding: Interaction with neurotransmitter receptors

    Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways

Comparison with Similar Compounds

  • 2-Pyrrolidin-1-ylmethylpyridine
  • 4-Pyrrolidin-2-ylmethylpyridine
  • 3-Pyrrolidin-2-ylmethylquinoline

Comparison:

  • 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
  • Compared to similar compounds, it may exhibit different reactivity and binding affinity to molecular targets, making it valuable for specific research applications.

Properties

IUPAC Name

3-(pyrrolidin-2-ylmethyl)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-3-9(8-11-5-1)7-10-4-2-6-12-10;;/h1,3,5,8,10,12H,2,4,6-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVVKNGYBOQTCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592086
Record name 3-[(Pyrrolidin-2-yl)methyl]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003561-86-1
Record name 3-[(Pyrrolidin-2-yl)methyl]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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